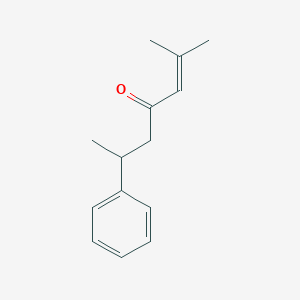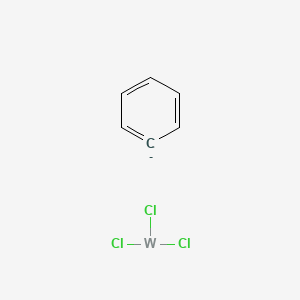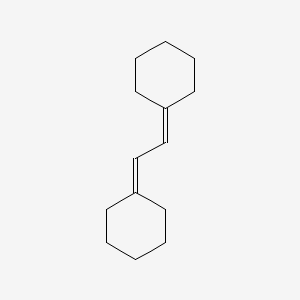
L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- is a synthetic peptide derivative of L-Arginine. Peptides like this are often studied for their potential biological activities, including roles in cellular signaling, enzyme inhibition, and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Activation of the carboxyl group of the incoming amino acid using reagents like HBTU or DIC, followed by coupling to the amino group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Cleavage: Final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis may also employ liquid-phase peptide synthesis (LPPS) for certain steps to improve yield and purity.
化学反应分析
Types of Reactions
L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of peptide bonds or side chains using reagents like hydrogen peroxide.
Reduction: Reduction of disulfide bonds using agents like dithiothreitol (DTT).
Substitution: Substitution reactions involving side chain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction typically results in free thiols.
科学研究应用
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling pathways and enzyme inhibition.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for treating diseases.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
作用机制
The mechanism of action of L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate signaling pathways, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
相似化合物的比较
Similar Compounds
L-Arginine, N2-(1-(N2-L-leucyl)-L-prolyl)-: A similar peptide with one fewer amino acid.
L-Arginine, N2-(1-(N2-L-lysyl)-L-prolyl)-: Another related peptide with a different amino acid sequence.
Uniqueness
L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- is unique due to its specific amino acid sequence, which may confer distinct biological activities and interactions compared to other peptides.
属性
CAS 编号 |
56694-23-6 |
|---|---|
分子式 |
C23H44N8O5 |
分子量 |
512.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C23H44N8O5/c1-14(2)13-15(25)19(32)29-16(7-3-4-10-24)21(34)31-12-6-9-18(31)20(33)30-17(22(35)36)8-5-11-28-23(26)27/h14-18H,3-13,24-25H2,1-2H3,(H,29,32)(H,30,33)(H,35,36)(H4,26,27,28)/t15-,16-,17-,18-/m0/s1 |
InChI 键 |
HSNUEBNXWWVUBP-XSLAGTTESA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


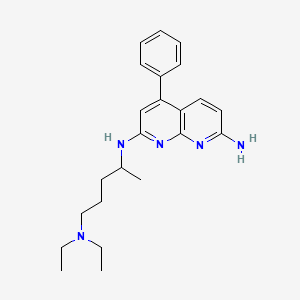
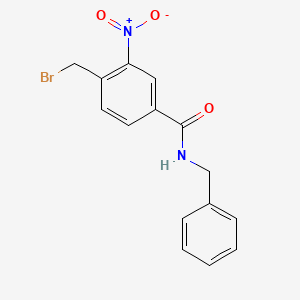
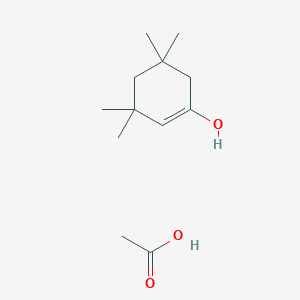
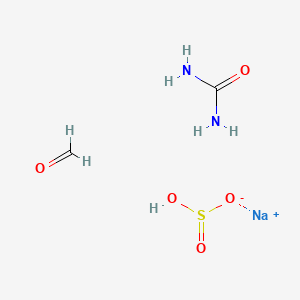

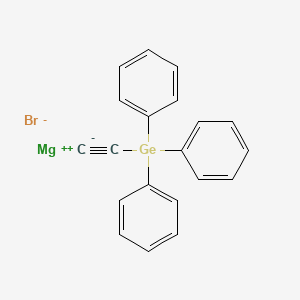
![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
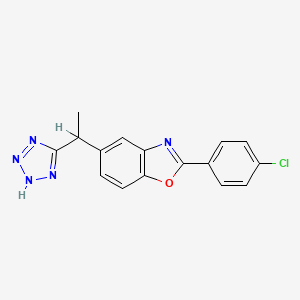
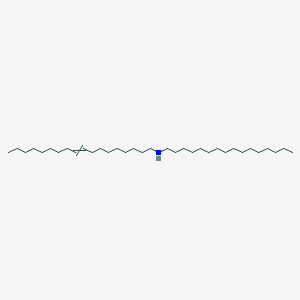
![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
